An In-depth Technical Guide to Fmoc-D-beta-homoalanine: Chemical Structure, Properties, and Applications
An In-depth Technical Guide to Fmoc-D-beta-homoalanine: Chemical Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-D-beta-homoalanine, systematically known as (3R)-3-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]butanoic acid, is a non-proteinogenic amino acid derivative crucial for the advancement of peptide-based therapeutics and peptidomimetics. The incorporation of the fluorenylmethyloxycarbonyl (Fmoc) protecting group facilitates its use in solid-phase peptide synthesis (SPPS), while the D-beta-homoalanine structure offers unique conformational properties and increased stability against enzymatic degradation compared to natural L-alpha-amino acids. This guide provides a comprehensive overview of its chemical structure, physicochemical properties, synthesis, purification, and applications in research and drug development.
Chemical Structure and Properties
Fmoc-D-beta-homoalanine is characterized by a butyric acid backbone with an Fmoc-protected amino group at the beta-position (carbon 3) and a methyl group at the alpha-position, with the stereochemistry at the chiral center being (R).
Table 1: Physicochemical Properties of Fmoc-D-beta-homoalanine
| Property | Value | Reference(s) |
| CAS Number | 201864-71-3 | [1] |
| Molecular Formula | C₁₉H₁₉NO₄ | [1] |
| Molecular Weight | 325.36 g/mol | [1] |
| Appearance | White powder | [1] |
| Melting Point | 159 - 162 °C | [1] |
| Optical Rotation | [α]D20 = -4 ± 2º (c=1 in MeOH) | [1] |
| Purity | ≥ 99% (HPLC) | [1] |
| Solubility | Soluble in organic solvents like DMF, DCM, and ethyl acetate. | General knowledge for Fmoc-amino acids. |
| Storage | 0 - 8 °C | [1] |
Experimental Protocols
Synthesis of Fmoc-D-beta-homoalanine
A common method for the synthesis of Fmoc-D-beta-homoalanine involves the reaction of (R)-β-aminobutyric acid with an Fmoc-donating reagent. Below are two representative protocols.
Protocol 1: Synthesis using in situ generated Fmoc-Azide (Fmoc-N₃)
This method is adapted from the synthesis of Fmoc-R-β-aminobutyric acid.
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Materials:
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(R)-β-aminobutyric acid
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9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl)
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Sodium azide (NaN₃)
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Dioxane
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10% Sodium bicarbonate (NaHCO₃) solution
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Petroleum ether
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2 M Hydrochloric acid (HCl)
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Ice-cold deionized water
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Procedure:
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Preparation of Fmoc-N₃: In a reaction vessel, dissolve Fmoc-Cl (10 mmol) in dioxane (5 ml). In a separate vessel, dissolve NaN₃ (12 mmol) in a 2:1 mixture of dioxane/water (10 ml). Add the Fmoc-Cl solution to the NaN₃ solution and stir the resulting mixture at 323 K (50 °C) for 2 hours.[2]
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Fmoc-protection Reaction: Dissolve (R)-β-aminobutyric acid (11 mmol) in a 2:1 mixture of dioxane/10% NaHCO₃ solution, ensuring the pH is maintained between 8 and 9.[2]
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Cautiously add the prepared Fmoc-N₃ solution in three portions to the amino acid solution over a period of 1 hour.
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Stir the reaction mixture for 15 hours at room temperature.[2]
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Work-up: Pour the reaction mixture into 5 mL of ice-cold water.
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Extract the aqueous mixture three times with petroleum ether to remove unreacted reagents and by-products.[2]
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Separate the aqueous layer and chill it on ice for 2 hours.
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Acidify the aqueous layer to pH 1 with 2 M HCl to precipitate the product.[2]
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Filter the resulting precipitate and wash it with ice-cold water until the pH of the filtrate is approximately 5.[2]
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Dry the collected white solid overnight.
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Protocol 2: Synthesis using Fmoc-OSu
This is a general procedure for the Fmoc protection of amino acids.
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Materials:
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(R)-β-aminobutyric acid
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N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)
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10% Aqueous sodium carbonate solution
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Acetone
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1 M Hydrochloric acid (HCl)
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Ethyl acetate
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-
Procedure:
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Dissolve (R)-β-aminobutyric acid (1 equivalent) in a 10% aqueous sodium carbonate solution.
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Cool the solution to 0 °C in an ice bath.
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In a separate flask, dissolve Fmoc-OSu (1.1 equivalents) in acetone.[3]
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Add the Fmoc-OSu solution dropwise to the amino acid solution while maintaining the temperature at 0 °C.[3]
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Allow the reaction to warm to room temperature and stir overnight.[3]
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Work-up: Acidify the reaction mixture with 1 M HCl to a pH of 2.
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Extract the precipitated product with ethyl acetate.[3]
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Wash the organic layer with brine, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure to obtain the crude product.
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Purification: Recrystallization
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General Protocol:
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Dissolve the crude Fmoc-D-beta-homoalanine in a minimal amount of a hot solvent system. Common solvent systems for Fmoc-amino acids include ethyl acetate/hexane or dichloromethane/hexane.
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Slowly cool the solution to room temperature, followed by further cooling in an ice bath to induce crystallization.
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Collect the crystals by vacuum filtration.
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Wash the crystals with a small amount of the cold recrystallization solvent.
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Dry the purified crystals under vacuum.
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Analytical Characterization
Table 2: Analytical Methods for Fmoc-D-beta-homoalanine
| Method | Typical Parameters | Expected Results |
| Reverse-Phase HPLC (RP-HPLC) | Column: C18 (e.g., 4.6 x 150 mm, 5 µm)Mobile Phase A: 0.1% Formic acid in waterMobile Phase B: 0.1% Formic acid in acetonitrileGradient: Linear gradient from 5% to 95% B over 20-30 minutesFlow Rate: 1 mL/minDetection: UV at 262 nm and 301 nm | A major peak corresponding to Fmoc-D-beta-homoalanine with a purity of ≥ 99%. Retention time will vary based on the specific system. |
| ¹H NMR | Solvent: DMSO-d₆ or CDCl₃Frequency: 400 MHz or higher | Fmoc group: Multiplets between 7.3 and 7.9 ppm.CH₂-O: Doublet around 4.4 ppm.CH-Fmoc: Triplet around 4.2 ppm.NH: Doublet around 7.0-8.0 ppm.CH(NH): Multiplet around 3.5 ppm.CH₂-COOH: Multiplet around 2.6 ppm.CH₃: Doublet around 1.1-1.3 ppm. |
| Mass Spectrometry (MS) | Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode. | [M+H]⁺: m/z 326.14[M-H]⁻: m/z 324.13 |
Applications in Research and Drug Development
Fmoc-D-beta-homoalanine is not known to have intrinsic biological activity. Its value lies in its role as a specialized building block for the synthesis of peptides and peptidomimetics with enhanced properties.
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Increased Proteolytic Stability: The β-amino acid backbone is resistant to cleavage by many proteases, which increases the in vivo half-life of peptides containing this residue.
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Conformational Constraint: The additional methylene group in the backbone compared to α-amino acids alters the peptide's conformational flexibility. This can lead to the stabilization of specific secondary structures, such as helices and turns, which can be crucial for binding to biological targets. The D-configuration further influences the peptide's three-dimensional structure.
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Modulation of Biological Activity: By inducing specific conformations and increasing stability, the incorporation of D-beta-homoalanine can enhance the biological activity of peptides, including antimicrobial, anti-angiogenic, and receptor-binding properties.[4] It is a valuable tool in the development of peptide-based drugs with improved pharmacokinetic profiles.
Visualizing Workflows and Concepts
Caption: General synthesis and purification workflow.
